BenchChemオンラインストアへようこそ!

5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Lipophilicity Drug-likeness Physicochemical profiling

Secure your supply of this critical THP-protected pyrazolopyridine building block, essential for CNS-penetrant kinase inhibitor programmes. With zero HBD count, a TPSA of 49.2 Ų, and an XLogP3-AA of 1.7, it aligns perfectly with CNS MPO desirability scores, unlike its unprotected NH analog. Its N1-THP protection prevents non-specific binding in fragment screens, while the 5-methoxy group serves as a fixed pharmacophoric anchor. The blocked 5-position enables regioselective C7 functionalization, critical for unambiguous SAR exploration. A minimum 98% purity specification minimizes cumulative impurity burden in array synthesis, ensuring reliable HTS hit calling.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 1416713-04-6
Cat. No. B3102313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
CAS1416713-04-6
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)N(N=C2)C3CCCCO3
InChIInChI=1S/C12H15N3O2/c1-16-11-6-5-10-9(14-11)8-13-15(10)12-4-2-3-7-17-12/h5-6,8,12H,2-4,7H2,1H3
InChIKeyHHZDDUXXKOWNEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416713-04-6): Core Structural Identity and Procurement-Relevant Baseline


5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416713-04-6) is a heterocyclic small molecule belonging to the pyrazolo[4,3-b]pyridine family. Its core scaffold consists of a fused pyrazole–pyridine bicyclic system, substituted at the 5-position with a methoxy group (–OCH₃) and at the N1-position with a tetrahydro-2H-pyran-2-yl (THP) protecting group [1]. The molecular formula is C₁₂H₁₅N₃O₂ with a molecular weight of 233.27 g/mol. Computed physicochemical descriptors from PubChem include an XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 49.2 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [2]. The compound is supplied by specialty chemical vendors at purities up to NLT 98% and is primarily positioned as a protected building block for medicinal chemistry and kinase inhibitor programmes .

Why 5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine Cannot Be Replaced by Generic Pyrazolopyridine Analogs


Substituting 5-methoxy-1-(THP)-1H-pyrazolo[4,3-b]pyridine (1416713-04-6) with a closely related in-class analog introduces quantifiable changes in lipophilicity, hydrogen-bonding capacity, and synthetic accessibility that directly impact downstream reactivity and physicochemical profiling. The unprotected 5-methoxy-1H-pyrazolo[4,3-b]pyridine (CAS 52090-71-8) exhibits a lower XLogP3-AA of 0.9 and possesses one hydrogen bond donor (the NH of the pyrazole ring), whereas the THP-protected target compound has an XLogP3-AA of 1.7 and zero hydrogen bond donors [1]. These differences alter both chromatographic behaviour and membrane permeability predictions. Furthermore, positional isomerism between the 5-methoxy and 7-methoxy variants (CAS 1416714-51-6) redirects electron density on the pyridine ring, affecting regioselectivity in subsequent cross-coupling or nucleophilic aromatic substitution reactions . Generic substitution therefore risks divergent synthetic outcomes and non-comparable structure–activity relationship (SAR) data.

Quantitative Differentiation Evidence for 5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (1416713-04-6)


Lipophilicity (XLogP3-AA) Increase of 0.8 Log Units Versus the Unprotected 5-Methoxy Analog

The THP-protected target compound (1416713-04-6) has a computed XLogP3-AA of 1.7, compared to a value of 0.9 for the unprotected 5-methoxy-1H-pyrazolo[4,3-b]pyridine (CAS 52090-71-8) [1]. This represents an increase of approximately 0.8 log units, placing the target compound in a more favourable lipophilicity range for passive membrane permeability according to standard drug-likeness guidelines.

Lipophilicity Drug-likeness Physicochemical profiling

Elimination of the Hydrogen Bond Donor: HBD Count Reduced from 1 to 0 Versus the Unprotected NH Analog

The THP group at N1 caps the pyrazole NH, reducing the hydrogen bond donor (HBD) count from 1 (in the unprotected analog, CAS 52090-71-8) to 0 in the target compound [1]. In parallel, the hydrogen bond acceptor (HBA) count increases from 3 to 4 due to the additional oxygen atom in the tetrahydropyran ring. The topological polar surface area (TPSA) is 49.2 Ų for the target compound versus 50.8 Ų for the unprotected analog [1].

Hydrogen bonding Permeability CNS drug design

Molecular Weight Differential of +84.12 g/mol Relative to the Unprotected Core Scaffold

The target compound (MW = 233.27 g/mol) carries an additional 84.12 g/mol relative to the unprotected 5-methoxy-1H-pyrazolo[4,3-b]pyridine scaffold (MW = 149.15 g/mol), entirely attributable to the THP protecting group (C₅H₉O, exact mass 85.065 g/mol) [1]. This increase positions the protected intermediate above the conventional fragment threshold (< 300 Da) while retaining lead-like properties.

Molecular weight Fragment-based drug design Lead-likeness

Supplied Purity Specification: NLT 98% (MolCore) Versus Typical Building Block Purity of 95–97%

The specific compound from MolCore is certified at NLT 98% purity , exceeding the 95% minimum purity reported for the same compound by alternative suppliers and the 97% purity commonly offered for the unprotected 5-methoxy-1H-pyrazolo[4,3-b]pyridine (CAS 52090-71-8) . This higher purity specification reduces the risk of confounding impurities in sensitive biochemical or cellular assays.

Purity Quality control Procurement specification

Positional Isomer Differentiation: 5-Methoxy Versus 7-Methoxy Substitution Directs Electron Density and Cross-Coupling Regioselectivity

The 5-methoxy substitution on the pyrazolo[4,3-b]pyridine core places the electron-donating methoxy group para to the pyridine nitrogen (N4), whereas the 7-methoxy positional isomer (CAS 1416714-51-6) places it ortho to the pyridine nitrogen . This regiochemical difference alters the electron density distribution on the pyridine ring, which controls the site selectivity of electrophilic aromatic substitution and palladium-catalysed cross-coupling reactions at the remaining unsubstituted positions (C3, C6, C7).

Regioselectivity Cross-coupling Positional isomerism

THP Protecting Group Enables Orthogonal Deprotection Under Mild Acidic Conditions Not Tolerated by Base-Labile Protecting Groups

The THP group on the target compound is cleavable under mild acidic conditions (e.g., aqueous HCl, p-TsOH, or PPTS in methanol at room temperature) [1], whereas common N-protecting groups such as Boc require stronger acid (TFA) and Cbz requires hydrogenolysis. This orthogonal reactivity profile allows selective N1-deprotection in the presence of acid-sensitive functionality elsewhere in the molecule, a tactical advantage not offered by the unprotected NH analog (CAS 52090-71-8), which cannot be regioselectively protected at N1 versus N2 due to tautomeric equilibration [2].

Protecting group strategy Orthogonal deprotection Synthetic methodology

Optimal Research and Industrial Application Scenarios for 5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (1416713-04-6)


Kinase Inhibitor Lead Optimisation Requiring CNS-Penetrant Physicochemical Profiles

The target compound's zero HBD count, TPSA of 49.2 Ų, and XLogP3-AA of 1.7 align with CNS MPO (Multiparameter Optimization) desirability scores [1]. Medicinal chemistry teams developing brain-penetrant ALK5, PDK1, or PI(4)K inhibitors can use this THP-protected intermediate to introduce the 5-methoxypyrazolopyridine fragment while maintaining favourable permeability predictions during the hit-to-lead phase, avoiding the HBD-associated penalty of the unprotected NH analog (HBD = 1, TPSA = 50.8 Ų) [2].

Late-Stage Functionalisation via Regioselective C–H Activation or Cross-Coupling at C7

With the 5-position blocked by a methoxy group and N1 protected by THP, the C7 position (and to a lesser extent C3 and C6) remains available for regioselective functionalisation. This is critical for SAR exploration where the 5-methoxy group serves as a fixed pharmacophoric anchor and diversity is introduced at C7 via Suzuki, Buchwald–Hartwig, or direct C–H activation [1]. The 7-methoxy positional isomer (CAS 1416714-51-6) would direct reactivity to alternative sites, yielding a different SAR vector.

Fragment-Based Drug Discovery (FBDD) Requiring Protected Fragment Intermediates with Controlled Reactivity

At MW 233.27 g/mol, this compound sits at the upper boundary of fragment space (< 300 Da) and provides a protected entry point for fragment growing or merging strategies [1]. The THP group masks the hydrogen-bonding capacity of the pyrazole NH, preventing non-specific binding or aggregation in fragment screens while maintaining the methoxy group as a recognition element for target engagement, as supported by the Lipinski-compliant property profile [2].

Parallel Synthesis Libraries Requiring High-Purity Building Blocks (NLT 98%) to Minimise False Positives

For array synthesis generating > 50 analogs from a common intermediate, the NLT 98% purity specification [1] reduces the cumulative impurity burden that can propagate through library production. Each percentage point of purity gain at the building block stage translates to a multiplicative improvement in final library purity, directly impacting the reliability of high-throughput screening (HTS) primary hit calling and reducing the cost of false-positive follow-up [2].

Quote Request

Request a Quote for 5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.